![molecular formula C17H17N5O2 B2781545 N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-04-2](/img/structure/B2781545.png)
N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
This compound belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been described in numerous methods . For instance, 2-Amino-7-cyclopentyl-N, N-dimethyl-4-(4-methylpiperazin-1-yl)-7 H-pyrrolo[2,3-d]pyrimidine-6-carboxamide was obtained following a specific procedure .Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the compound can be further analyzed using techniques such as IR spectrum .Chemical Reactions Analysis
The chemical reactions of pyrrolo[2,3-d]pyrimidines are diverse and depend on the specific compound and conditions . For instance, the introduction of 3-chlorophenyl and carboxamide groups on certain positions of the pyrazolone ring can enhance the anti-inflammatory activities of pyrazolediazenylpyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point of a similar compound, 2-Amino-7-cyclopentyl-N, N-dimethyl-4-(4-methylpiperazin-1-yl)-7 H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, was found to be 195.4–195.8°C .Scientific Research Applications
a. Anticancer Agents:
- For instance, compound X (a pyrrolo[1,2-a]pyrimidine derivative) demonstrated significant tumor growth inhibition in xenograft models .
Materials Science and Functionalized Ligands
- For example, the synthesis of 4′-(N-(2-cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine demonstrates the tolerance of the base-sensitive nitrile group, providing a new tool for ligand construction .
Aggregation-Induced Emission Enhancement (AIEE)
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division . The compound’s interaction with CDK2 results in significant cytotoxic activities against certain cancer cell lines .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces alterations in cell cycle progression and apoptosis within HCT cells .
Future Directions
The future directions in the research of pyrrolo[2,3-d]pyrimidines could involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(2-cyanoethyl)-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-5-6-14-19-15-12(16(23)22(14)10-11)9-13(21(15)3)17(24)20(2)8-4-7-18/h5-6,9-10H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHHTBGTJVSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N(C)CCC#N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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